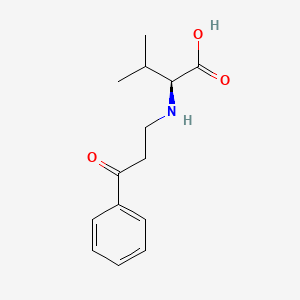
Valine, N-(3-oxo-3-phenylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valine, N-(3-oxo-3-phenylpropyl)- is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol This compound is a derivative of the amino acid valine, modified with a 3-oxo-3-phenylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Valine, N-(3-oxo-3-phenylpropyl)- typically involves the reaction of valine with 3-oxo-3-phenylpropyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the compound in high purity .
Industrial Production Methods
Industrial production of Valine, N-(3-oxo-3-phenylpropyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize impurities, and the final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Valine, N-(3-oxo-3-phenylpropyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Valine, N-(3-oxo-3-phenylpropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Valine, N-(3-oxo-3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Valine, N-(3-oxo-3-phenylpropyl)- can be compared with other similar compounds, such as:
Valine derivatives: Other derivatives of valine with different functional groups.
Phenylpropyl compounds: Compounds with a phenylpropyl group attached to different amino acids or molecules.
The uniqueness of Valine, N-(3-oxo-3-phenylpropyl)- lies in its specific combination of the valine backbone with the 3-oxo-3-phenylpropyl group, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
658709-87-6 |
|---|---|
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
(2S)-3-methyl-2-[(3-oxo-3-phenylpropyl)amino]butanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-10(2)13(14(17)18)15-9-8-12(16)11-6-4-3-5-7-11/h3-7,10,13,15H,8-9H2,1-2H3,(H,17,18)/t13-/m0/s1 |
Clave InChI |
QWWGBIFKIVUIQA-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)O)NCCC(=O)C1=CC=CC=C1 |
SMILES canónico |
CC(C)C(C(=O)O)NCCC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12544027.png)
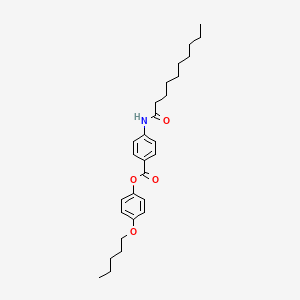
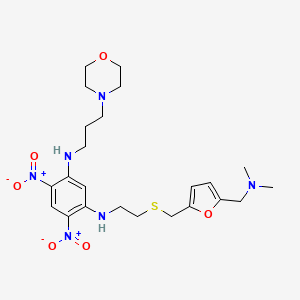
![1,2-Di([1,1'-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane](/img/structure/B12544053.png)
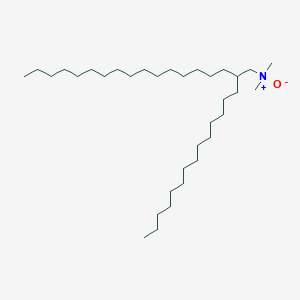
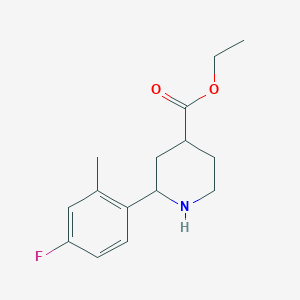
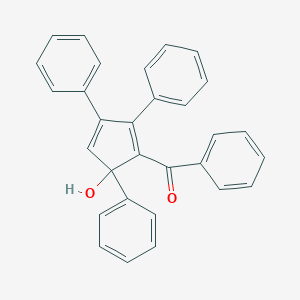
![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde](/img/structure/B12544085.png)
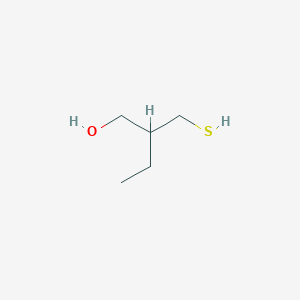

![(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one](/img/structure/B12544110.png)
![3,3',7,7'-Tetra(phenanthren-9-yl)-5,5'-spirobi[dibenzo[b,d]silole]](/img/structure/B12544113.png)


